molecular formula C21H17FN2O2 B1387595 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 851196-32-2

4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1387595
CAS No.: 851196-32-2
M. Wt: 348.4 g/mol
InChI Key: ONOQSBGHIPAOLO-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with cyano (CN), ethyl (C₂H₅), methyl (CH₃), and a 2'-fluoro-[1,1'-biphenyl]-4-yl group. The carboxylic acid moiety enhances solubility, while the fluorine atom on the biphenyl ring modulates electronic properties and metabolic stability.

Properties

IUPAC Name

4-cyano-5-ethyl-3-[4-(2-fluorophenyl)phenyl]-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-3-18-16(12-23)19(20(21(25)26)24(18)2)14-10-8-13(9-11-14)15-6-4-5-7-17(15)22/h4-11H,3H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOQSBGHIPAOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1C)C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl derivative, followed by the introduction of the fluoro substituent. The next step involves the formation of the pyrrole ring through cyclization reactions. The cyano and carboxylic acid groups are then introduced through nitrile and carboxylation reactions, respectively. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoro-substituted biphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: 4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic Acid

Key Differences :

  • Substituent Variation : The biphenyl-fluoro group in the target compound is replaced by a benzoyl group (C₆H₅CO) in this analog.
  • Electronic Effects : The benzoyl group is electron-withdrawing, whereas the 2'-fluoro-biphenyl provides a balance of electron-withdrawing (F) and π-conjugation (biphenyl).
  • Binding Interactions : The biphenyl-fluoro moiety may enhance hydrophobic interactions in protein binding pockets compared to the planar benzoyl group.

Data Table :

Property Target Compound Benzoyl Analog
Core Structure Pyrrole Pyrrole
Key Substituent 2'-fluoro-biphenyl Benzoyl
Solubility (Carboxylic Acid) High High
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.0 (slightly less lipophilic)
Synthetic Complexity Higher (requires Suzuki coupling) Lower (acylation step)

Source : highlights this analog, emphasizing the role of aromatic substituents in diversification .

Quinoline-Based Analog: 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic Acid

Key Differences :

  • Core Structure: Quinoline (larger aromatic system) vs. pyrrole.
  • Conformational Flexibility : Pyrrole’s smaller ring allows greater rotational freedom, which may enhance binding to flexible enzyme pockets.

Data Table :

Property Target Compound Quinoline Analog
Aromatic System Pyrrole (5-membered) Quinoline (10-membered)
Nitrogen Position 1H-pyrrole (one N) Quinoline (two N atoms)
π-π Stacking Potential Moderate High (extended conjugation)
Metabolic Stability Enhanced (F substitution) May vary (dependent on N oxidation)

Source: lists this quinoline derivative, illustrating the impact of core structure on physicochemical properties .

Boronic Acid Precursor: (2'-Fluoro-[1,1'-biphenyl]-4-yl) Boronic Acid

Key Differences :

  • Functional Group : Carboxylic acid (target) vs. boronic acid (precursor).
  • Reactivity : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions, while carboxylic acids participate in hydrogen bonding and salt formation.
  • Biological Activity : Carboxylic acids are more common in drug-like molecules due to better solubility and lower toxicity.

Data Table :

Property Target Compound Boronic Acid Precursor
Functional Group Carboxylic acid Boronic acid
Synthetic Utility Final product Intermediate for coupling
Aqueous Solubility High Moderate
Toxicity Profile Likely favorable Potential boron-related concerns

Source : references this boronic acid, critical for synthesizing biphenyl-containing compounds .

Fluorinated Pyrimidine/Pyrazole Derivatives (EP 1 808 168 B1)

Key Differences :

  • Core Heterocycles : Pyrimidine-pyrazole vs. pyrrole.
  • Fluorine Position : Fluorine on phenyl vs. biphenyl.
  • Pharmacokinetics : Pyrimidine-pyrazole systems often exhibit improved metabolic stability due to fluorine’s resistance to oxidation.

Data Table :

Property Target Compound Pyrimidine-Pyrazole Derivative
Heterocycle Pyrrole Pyrimidine + Pyrazole
Fluorine Impact Enhances biphenyl rigidity Modulates phenyl ring electronics
Molecular Weight ~400 g/mol ~450 g/mol
Likely Target Class Kinases/Proteases Kinases/Cytochrome inhibitors

Source : and describe fluorinated heterocycles, underscoring fluorine’s role in optimizing drug candidates .

Biological Activity

4-Cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number: 851193-59-4) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a cyano group, an ethyl side chain, and a fluorinated biphenyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula: C23H21FN2O2
  • Molecular Weight: 374.43 g/mol
  • Structure: The compound features a pyrrole ring substituted with various functional groups that may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have suggested that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A related study demonstrated that pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2Both

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. In vitro studies have indicated that certain structural modifications enhance cytotoxicity against various cancer cell lines. For example, compounds with a similar scaffold showed promising results in inhibiting cell proliferation in breast cancer models.

The biological activity of this compound may involve the inhibition of key enzymes or receptors involved in disease pathways. Pyrroles are known to interact with DNA and RNA, potentially disrupting cellular processes such as replication and transcription.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including those structurally related to the compound . The results indicated that these compounds could inhibit the growth of pathogenic bacteria effectively, suggesting potential applications in developing new antibiotics .

Cancer Cell Line Evaluation

In another study focused on cancer research, derivatives of pyrrole were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications to the pyrrole structure could significantly enhance cytotoxic effects, warranting further investigation into structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid

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